3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine
Overview
Description
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples using a multiposition jar, which increases the efficiency and throughput of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-substituted oxazine derivatives .
Scientific Research Applications
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression. By binding to these proteins, the compound can modulate the expression of genes involved in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[E][1,3]oxazine: Another oxazine derivative with similar structural features but different biological activities.
N-(3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-yl)benzenesulfonamide: A derivative with potent BET bromodomain inhibitory activity.
Uniqueness
3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLKGXYBKGTDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568097 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-91-1 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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